

What is the chemical structure of Fosfadecin?

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Compound of Interest

Compound Name: *Fosfadecin*
Cat. No.: *B040143*

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In-Depth Technical Guide to Fosfadecin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosfadecin is a nucleotide antibiotic naturally produced by the bacterium *Pseudomonas viridiflava* PK-5. Structurally, it is an analog of adenosine diphosphate (ADP) and is characterized by the presence of a fosfomycin moiety. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and available biological data for **Fosfadecin**. It is intended to serve as a technical resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development. All presented data is based on available scientific literature and chemical databases.

Chemical Structure and Properties

The chemical structure of **Fosfadecin** was elucidated through spectroscopic and degradation studies. It is a complex molecule that combines an adenosine monophosphate (AMP) core with a fosfomycin-containing moiety linked through a phosphate ester bond. Upon hydrolysis, **Fosfadecin** yields fosfomycin and another antibiotic, fosfoxacin[1].

Chemical Formula: C₁₃H₂₀N₅O₁₀P₂ CAS Number: 120909-50-4

The verified chemical structure of **Fosfadecin** is presented below:

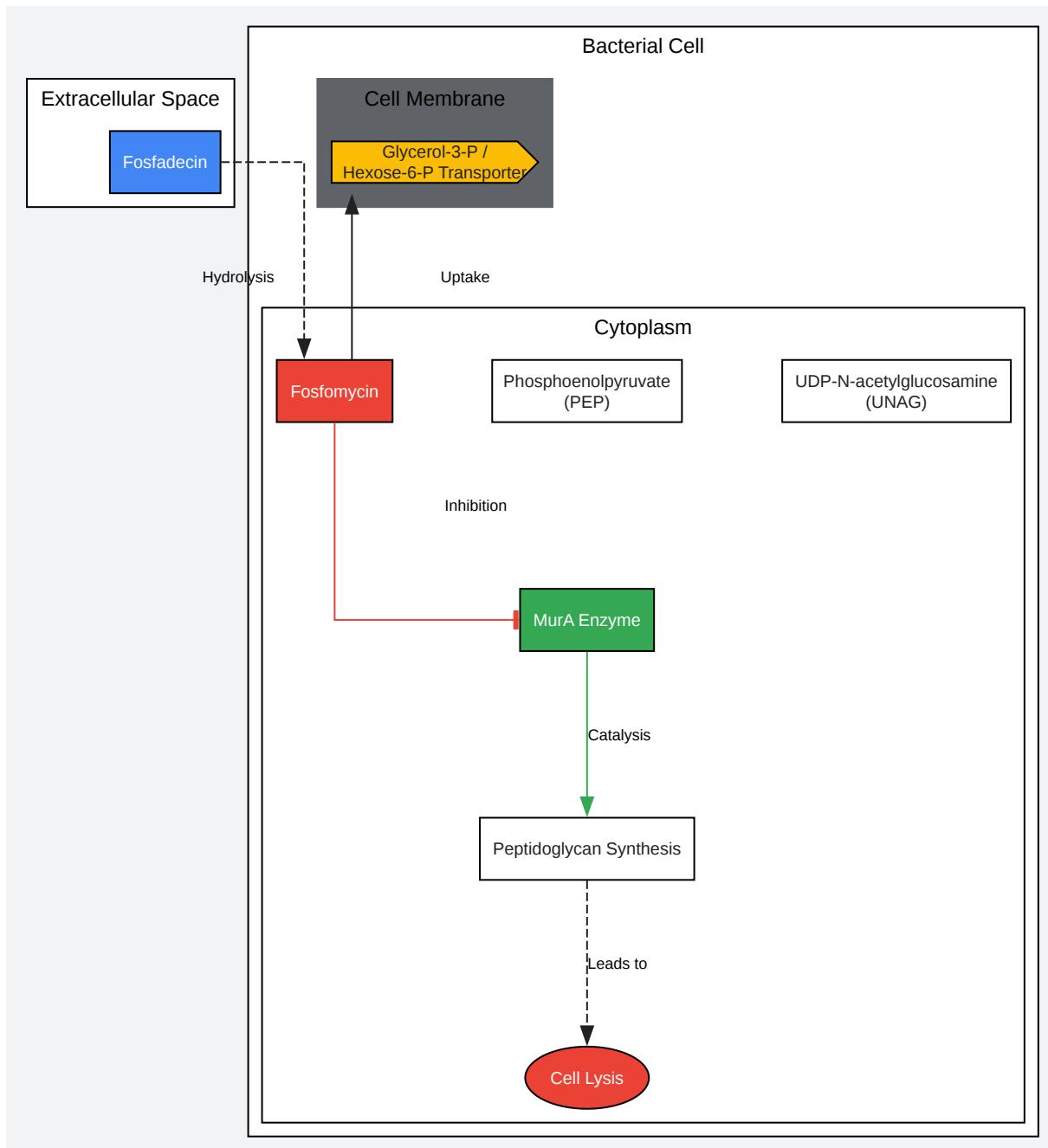
 [Fosfadecin Chemical Structure](#)

Mechanism of Action and Signaling Pathway

Fosfadecin is understood to function as a prodrug, with its antibacterial activity stemming from the *in vivo* release of its active component, fosfomycin. The proposed mechanism involves the enzymatic or chemical hydrolysis of the phosphate ester bond, which liberates fosfomycin.

Once released, fosfomycin enters the bacterial cell through the glycerol-3-phosphate and hexose-6-phosphate transport systems[2]. Inside the bacterium, fosfomycin irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)[3][4]. This enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall[3][4][5]. By inhibiting MurA, fosfomycin effectively halts cell wall synthesis, leading to cell lysis and bacterial death[2].

The following diagram illustrates the proposed activation and mechanism of action of **Fosfadecin**.

[Click to download full resolution via product page](#)**Fosfazecin** activation and inhibition of bacterial cell wall synthesis.

Quantitative Data: Antibacterial Activity

Fosfadecin exhibits a weaker antibacterial activity compared to its hydrolysis product, fosfomycin^[1]. The available data on the in vivo efficacy of **Fosfadecin** is summarized in the table below. It is important to note that comprehensive Minimum Inhibitory Concentration (MIC) data for **Fosfadecin** against a wide range of bacterial strains is not readily available in the public domain and is likely contained within the original 1990 publication by Katayama et al.

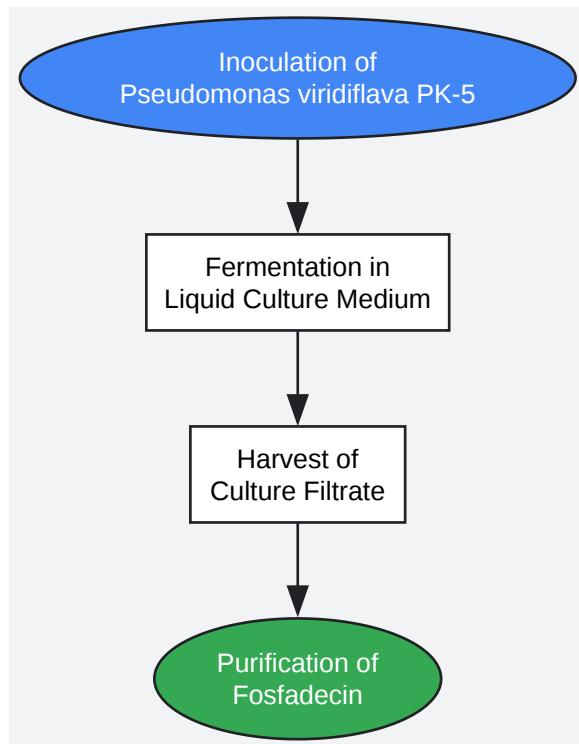
Organism	Assay Type	Efficacy (ED ₅₀)	Reference
Escherichia coli O-111	In vivo (mouse)	>100 mg/kg	[6]
Staphylococcus aureus Smith	In vivo (mouse)	>100 mg/kg	[6]

Experimental Protocols

The detailed experimental protocols for the fermentation, isolation, and structure elucidation of **Fosfadecin** are described in the original 1990 publication by Katayama et al. in *The Journal of Antibiotics*. As the full text of this article is not widely available, a summary of the likely methodologies based on the publication's abstract is provided below. Researchers requiring the full protocols are advised to obtain the original publication.

Fermentation and Production

Fosfadecin was produced by the fermentation of *Pseudomonas viridiflava* PK-5. The general workflow for production is as follows:



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Generalized workflow for the production of **Fosfadecin**.

Isolation and Purification

The isolation and purification of **Fosfadecin** from the culture filtrate was achieved through a series of chromatographic techniques. The abstract of the original publication specifies the use of column chromatography with adsorption, gel filtration, and ion exchange resins[1].

Likely Steps:

- Adsorption Chromatography: Initial separation of **Fosfadecin** from the crude culture filtrate using a solid stationary phase.
- Gel Filtration Chromatography: Separation based on molecular size to remove proteins and other large molecules.
- Ion Exchange Chromatography: Further purification based on the net charge of **Fosfadecin**, likely exploiting its phosphate groups.

Structure Elucidation

The chemical structure of **Fosfadecin** was determined using a combination of spectroscopic and chemical degradation methods[1].

- Spectroscopic Analysis: This would have likely included:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and the connectivity of the molecule.
 - Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Degradation Studies: Chemical or enzymatic hydrolysis was performed to break down **Fosfadecin** into smaller, identifiable components, namely fosfomycin and fosfoxacin, which were then characterized to piece together the structure of the parent molecule[1].

Conclusion

Fosfadecin is a noteworthy nucleotide antibiotic with a unique structure that acts as a prodrug for the clinically relevant antibiotic, fosfomycin. While its intrinsic antibacterial activity is lower than that of fosfomycin, its unique chemical structure and biosynthesis present interesting avenues for further research in antibiotic development and prodrug design. This guide provides a foundational understanding of **Fosfadecin**, though a full exploration of its potential would necessitate access to the detailed data within its primary publication.

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